CC-223 is an orally active, potent, and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), key regulators of cell growth, metabolism, proliferation, and survival. [] CC-223 is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the mTOR kinase active site, thereby blocking its activity. [] CC-223 has been extensively studied for its potential as an anti-cancer agent in preclinical and clinical settings. [, , , , , , , ]
Combination Therapies: Further exploration of CC-223 in combination with other targeted therapies, chemotherapies, or immunotherapies is warranted to enhance its efficacy and overcome resistance mechanisms. [, , , ]
Biomarker Development: Identifying predictive biomarkers for CC-223 response will be crucial to personalize treatment and improve patient outcomes. [, ] This includes investigating the role of mTOR pathway activation, specific genetic mutations (e.g., PIK3CA, PTEN, BRAF, CTNNB1), and other potential resistance mechanisms. [, , ]
CC-223 is classified as a small molecule inhibitor and is primarily researched within the context of oncology. Its synthesis and characterization have been documented in scientific literature, highlighting its potential therapeutic applications in treating hematologic malignancies and solid tumors . The compound is orally bioavailable, making it a candidate for further clinical development.
The synthesis of CC-223 has been reported in detail, involving several key steps that utilize various chemical reactions to construct its complex molecular framework. The synthesis typically includes:
The synthesis process emphasizes the need for careful control of reaction conditions to optimize yield and minimize by-products.
CC-223 participates in various chemical reactions primarily related to its interaction with mTOR. The compound exhibits:
The compound's ability to inhibit both mTORC1 and mTORC2 signaling pathways suggests a broader therapeutic potential compared to traditional mTOR inhibitors like rapamycin, which only target mTORC1 .
The mechanism of action of CC-223 involves:
This dual inhibition mechanism enhances the antiproliferative effects observed in preclinical models.
CC-223 exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its potential formulation for therapeutic use .
CC-223 has significant potential applications in cancer research due to its ability to inhibit the mTOR signaling pathway. Key applications include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3